![molecular formula C19H23N5OS B8511708 1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea](/img/structure/B8511708.png)
1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea is a complex organic compound that belongs to the class of triazolopyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis on a larger scale.
化学反应分析
Types of Reactions
1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their pharmacological activities, including antitumor and antimicrobial properties.
Thiadiazoles: Display a broad spectrum of biological activities, such as antimicrobial and anticancer effects.
Uniqueness
1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its triazolopyridine core, coupled with the sulfanyl and benzylurea groups, makes it a versatile compound with diverse applications.
属性
分子式 |
C19H23N5OS |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
1-ethyl-3-[[2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfanyl]phenyl]methyl]urea |
InChI |
InChI=1S/C19H23N5OS/c1-4-20-19(25)21-11-14-7-5-6-8-16(14)26-15-9-10-17-22-23-18(13(2)3)24(17)12-15/h5-10,12-13H,4,11H2,1-3H3,(H2,20,21,25) |
InChI 键 |
PHHKWHBPRKFKKF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NCC1=CC=CC=C1SC2=CN3C(=NN=C3C(C)C)C=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
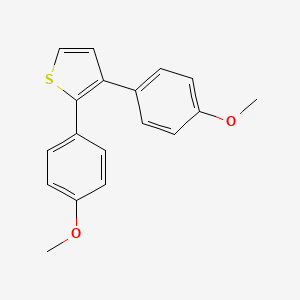
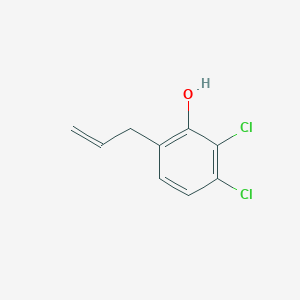
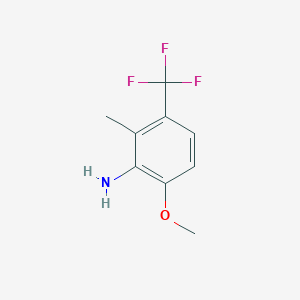
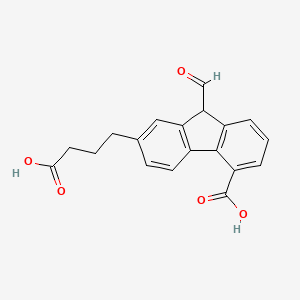
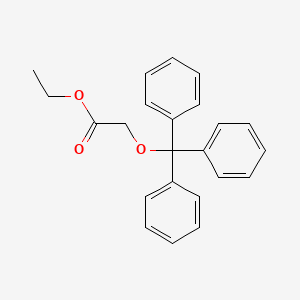
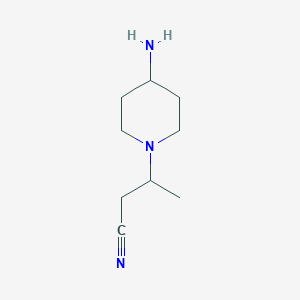
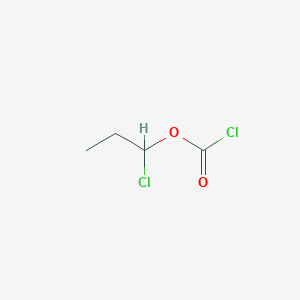
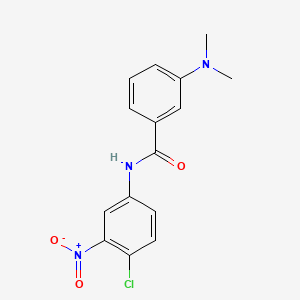

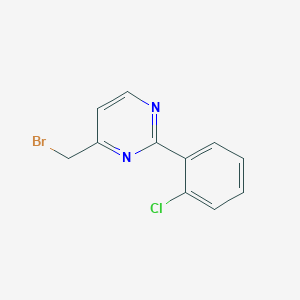
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B8511718.png)
![chloro(dimethyl)(2-methyl-8H-indeno[2,1-b]thiophen-8-yl)silane](/img/structure/B8511725.png)
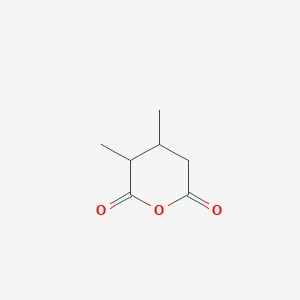
![Phosphonium, [(2-hydroxy-5-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B8511739.png)
